Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Overview
Description
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, also known as PTAG, is a remarkable biomedicine employed for various ailments . Its bioactivity holds substantial potential for drug synthesis targeting bacterial infections, inflammation, and associated disorders .
Molecular Structure Analysis
The molecular formula of PTAG is C23H31NO9 . The IUPAC name is [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(3-phenylpropoxy)oxan-2-yl]methyl acetate . The InChI key is QXLOEENEEZXYQZ-GNJRFXKQSA-N .Physical And Chemical Properties Analysis
The molecular weight of PTAG is 465.49 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds such as phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside has been achieved through specific reaction sequences, illustrating the compound's utility in complex carbohydrate synthesis (Rana, Barlow, & Matta, 1981).
- Research has focused on the crystal structure of similar compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, which was determined using X-ray diffraction analysis (Peikow et al., 2006).
Chemical Modifications and Derivatives
- Studies have explored modifications of the acetamido group in compounds like p-nitrophenyl 2-acetamido-2-deoxy-β-d-glucopyranoside, demonstrating the flexibility and potential applications in creating various derivatives (Bedi, Shah, & Bahl, 1978).
Application in Glycosidase Inhibition
- Glycosidases, which play a crucial role in carbohydrate metabolism, have been studied using derivatives of these compounds. For instance, p-aminophenyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside, synthesized for use in affinity chromatography, aided in the purification of 2-acetamido-2-deoxy-β-D-glucosidase (Jones, Shah, Kosman, & Bahl, 1974).
Enzyme Assay Development
- Synthetic versions of these compounds have been used in developing assays, such as a modified assay for GDP-L-fucose: 2-acetamido-2-deoxy-β-D-glucopyranoside-(1→4)-α-L-fucosyltransferase (Sykes, Rana, Barlow, & Matta, 1983).
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(3-phenylpropoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO9/c1-14(25)24-20-22(32-17(4)28)21(31-16(3)27)19(13-30-15(2)26)33-23(20)29-12-8-11-18-9-6-5-7-10-18/h5-7,9-10,19-23H,8,11-13H2,1-4H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOEENEEZXYQZ-GNJRFXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585910 | |
Record name | 3-Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |
CAS RN |
220341-05-9 | |
Record name | 3-Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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